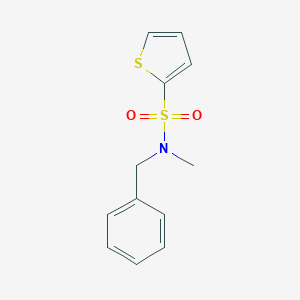

N-benzyl-N-methylthiophene-2-sulfonamide

Description

Properties

CAS No. |

358666-58-7 |

|---|---|

Molecular Formula |

C12H13NO2S2 |

Molecular Weight |

267.4g/mol |

IUPAC Name |

N-benzyl-N-methylthiophene-2-sulfonamide |

InChI |

InChI=1S/C12H13NO2S2/c1-13(10-11-6-3-2-4-7-11)17(14,15)12-8-5-9-16-12/h2-9H,10H2,1H3 |

InChI Key |

OCYGYBUAAFJFRP-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CS2 |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) N-Hydroxy-2-fluorenylbenzenesulfonamide (N-HO-2-FBS)

- Structure : Contains a benzenesulfonamide group linked to a fluorenyl moiety.

- Activity: A potent carcinogen in rats due to metabolic desulfonylation to N-2-fluorenylhydroxylamine, which is carcinogenic .

(b) N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide

- Structure : Features a benzyl group and a methoxyphenyl substituent on the sulfonamide nitrogen.

- Activity : Primarily studied for structural properties (e.g., crystallography) rather than biological effects .

- Contrast : The thiophene ring in the target compound may enhance electronic interactions compared to the methoxyphenyl group, influencing binding to biological targets.

Thiophene-Containing Sulfonamides

(a) N-[(Thiophen-2-yl)methyl]benzenesulfonamide

- Structure : Thiophene-methyl group attached to the sulfonamide nitrogen.

- Properties : Molecular weight = 268.35 g/mol; SMILES:

c2cc(S(=O)(=O)NCc1sccc1)ccc2.

(b) N-(2-Aminophenyl)-5-methylthiophene-2-sulfonamide

- Structure: Aminophenyl and methyl-thiophene substituents.

- Contrast: The aminophenyl group may confer different solubility and hydrogen-bonding capabilities compared to the benzyl group in the target compound.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Sulfonamides with heterocyclic substitutions, such as 4-aminobenzenesulfonamides with thiazole or thiadiazole groups, exhibit variable solubility depending on substituent polarity . For example:

- 4-Amino-N-(4-methyl-2-thiazolyl)benzenesulfonamide: High solubility due to the polar thiazole ring .

- N-Benzyl-N-methylthiophene-2-sulfonamide : The benzyl group likely increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability.

Data Table: Key Comparisons

Preparation Methods

Sequential N-Methylation and N-Benzylation

Thiophene-2-sulfonamide serves as the primary precursor for this two-step approach. In the first step, N-methylation is achieved using N,N-dimethylsulfamoyl chloride in dichloromethane at −10°C with N-ethyl-N,N-diisopropylamine as a base. This method, adapted from aziridine sulfonamide synthesis, affords N-methylthiophene-2-sulfonamide in 76% yield after crystallization from heptane. The second step involves N-benzylation using benzyl bromide or benzyl alcohol. Manganese-catalyzed borrowing hydrogen methodology (Mn(I) PNP pincer complex, 150°C, xylenes) enables efficient alkylation, achieving 73–87% yields for analogous thiophene sulfonamides.

Critical Considerations :

-

The thiophene ring’s electron-withdrawing nature slows nucleophilic substitution, necessitating elevated temperatures.

-

Competing O-alkylation is suppressed by using bulky bases like KCO.

Copper-Catalyzed Three-Component Coupling

Reaction of Thiophene-2-Boronic Acid, Nitroarenes, and K2_22S2_22O5_55

A one-pot synthesis leverages Cu(I) catalysis to assemble the sulfonamide core. Thiophene-2-boronic acid reacts with nitrobenzene and potassium pyrosulfite (KSO) in a deep eutectic solvent (DES) at 80°C. This method, validated for aryl sulfonamides, forms C–S and S–N bonds sequentially. The intermediate aryl sulfinate couples with the nitroarene, followed by reduction to the sulfonamide. Yields reach 76% for structurally analogous compounds.

Optimization Insights :

-

DES solvents enhance reaction sustainability by replacing volatile organic solvents.

-

Electron-deficient nitroarenes improve coupling efficiency due to increased electrophilicity.

Manganese-Catalyzed N-Alkylation of Preformed Sulfonamides

Borrowing Hydrogen Methodology

Manganese(I) complexes (e.g., Mn-PNP pincer) catalyze the direct alkylation of N-methylthiophene-2-sulfonamide with benzyl alcohol. Operating at 150°C in xylenes, this method transfers hydrogen from the alcohol to the catalyst, forming a transient imine intermediate. Subsequent reduction regenerates the amine, yielding N-benzyl-N-methylthiophene-2-sulfonamide in 73–87% isolated yield.

Advantages :

Limitations :

Stepwise Protection and Alkylation Strategies

Boc-Protected Intermediate Synthesis

A multi-step route involves:

-

Boc protection of thiophene-2-sulfonamide using di-tert-butyl dicarbonate.

-

Selective alkylation of the free amine with methyl iodide (MeI) in THF.

-

Boc deprotection with TFA, followed by benzylation via SN2 reaction (benzyl bromide, NaH, DMF).

This approach, inspired by pyrazolo[1,5-a]pyrimidine syntheses, achieves 68–72% overall yield but requires rigorous purification after each step.

Comparative Analysis of Preparation Methods

Green Chemistry Metrics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.